Cobalt;vanadium
Description
Foundational Principles of Transition Metal Chemistry in Advanced Materials
Transition metals, located in the d-block of the periodic table, are characterized by their partially filled d-orbitals, which govern their distinctive chemical behaviors. solubilityofthings.com Key principles of their chemistry that are fundamental to advanced materials include:
Variable Oxidation States: Transition metals like cobalt and vanadium can exist in multiple oxidation states, enabling their participation in a wide array of redox reactions. solubilityofthings.compsu.edu This facility to easily transfer electrons is crucial for their catalytic applications.
Formation of Coordination Complexes: The ability to form complex ions with various ligands (molecules or ions that donate a pair of electrons to the central metal ion) is a hallmark of transition metals. solubilityofthings.comsolubilityofthings.com The geometry and nature of these coordination complexes significantly influence the material's properties. numberanalytics.com Alfred Werner's coordination theory, which introduced the concepts of primary (oxidation state) and secondary (coordination number) valences, provides the foundational understanding of these structures. numberanalytics.com
Magnetic Properties: The presence of unpaired electrons in the d-orbitals of many transition metal atoms and ions gives rise to interesting magnetic phenomena, including paramagnetism, ferromagnetism, and ferrimagnetism. psu.edusolubilityofthings.com
Catalytic Activity: Many transition metals and their compounds are excellent catalysts, owing to their ability to change oxidation states and form intermediate complexes, thereby providing alternative reaction pathways with lower activation energies. solubilityofthings.comsolubilityofthings.com
Significance of Cobalt-Vanadium Synergies in Contemporary Materials Science
The combination of cobalt and vanadium in alloys, oxides, and other compounds often results in synergistic effects, where the properties of the combined system are enhanced beyond what would be expected from the individual components. This synergy arises from several factors:
Electronic Structure Modification: The interaction between cobalt and vanadium atoms can lead to a redistribution of electron density and a modification of the electronic band structure. This can optimize the binding energies of reaction intermediates in catalytic processes, for instance. nih.gov In some cobalt-vanadium bimetallic catalysts, this modulation of the electronic structure is key to enhancing the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). nih.gov
Structural Stabilization and Defect Engineering: The incorporation of one element into the crystal lattice of a compound of the other can create stable, high-surface-area nanostructures. For example, the intercalation of cobalt ions into vanadium carbide MXene prevents the restacking of the 2D sheets, thereby boosting ion transfer for energy storage applications. researchgate.net
Enhanced Catalytic Activity: In catalysis, the synergy between cobalt and vanadium can create more active sites. For instance, in cobalt/vanadium nitride heterojunctions, vanadium nitride can act as an "electron bridge," enhancing the electronic synergy between cobalt, vanadium nitride, and the nitrogen-doped carbon support to accelerate HER kinetics. acs.org Similarly, incorporating vanadium into cobalt-based layered double hydroxides (LDH) has been shown to enhance both electron and proton transfer processes. rsc.org
Tuning of Magnetic and Mechanical Properties: In alloys, the addition of vanadium to iron-cobalt matrices can improve mechanical properties and processability while maintaining desirable soft magnetic properties like high saturation magnetization and a high Curie temperature. etwinternational.comgoogle.com
Overview of Key Research Domains for Cobalt-Vanadium Chemical Compounds
The unique properties stemming from Co-V synergy have positioned these materials at the forefront of several research fields:
Electrocatalysis: Cobalt-vanadium oxides and phosphides are extensively studied as efficient and durable electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are critical for water splitting to produce hydrogen fuel. acs.orgepfl.chresearchgate.netkoreascience.kr
Magnetic Materials: Iron-cobalt-vanadium alloys (FeCoV) are a class of soft magnetic materials with high saturation magnetic flux density and high Curie temperatures, making them suitable for applications in high-performance electrical generators, motors, and transformers. etwinternational.comgoogle.comamericanelements.com Spinel vanadates like CoV₂O₄ exhibit complex magnetic ordering, making them interesting for fundamental studies in magnetism and for potential applications in spintronics. arxiv.orgaps.org
Energy Storage: Cobalt vanadates are investigated as promising electrode materials for supercapacitors and lithium-ion batteries due to their high theoretical capacitance and multiple oxidation states. tandfonline.comresearchgate.netresearchgate.net The nanocomposite of cobalt-anchored vanadium carbide MXene has shown excellent performance as a pseudocapacitor material. researchgate.net
Research Findings on Cobalt-Vanadium Compounds
Detailed research has elucidated the structure-property relationships in various cobalt-vanadium compounds, leading to the development of materials with tailored functionalities.
Cobalt-Vanadium Oxides
A range of cobalt vanadium oxides with different stoichiometries (e.g., CoV₂O₆, Co₂V₂O₇, Co₃V₂O₈, and amorphous CoVOₓ) have been synthesized and characterized. researchgate.net The synthesis method, such as hydrothermal routes, solid-state reactions, or aerosol-assisted chemical vapor deposition (AACVD), significantly influences the material's morphology, crystallinity, and, consequently, its performance. epfl.chtandfonline.comnih.gov
Amorphous cobalt vanadium oxide (a-CoVOₓ) has emerged as a highly active electrocatalyst for the oxygen evolution reaction (OER). epfl.chacs.org When synthesized via a hydrothermal method, it can achieve a current density of 10 mA cm⁻² at a low overpotential, particularly when supported on high-surface-area substrates like nickel foam. epfl.chresearchgate.net The high activity is attributed to the optimized metal-oxygen-hydrogen (M-OH) bond strength. acs.org The AACVD method allows for the direct deposition of amorphous CoVOₓ films with a porous, nanofibrous network, which provides a large number of exposed catalytic sites. nih.gov
Crystalline cobalt vanadates have also been explored. For example, CoV₂O₆ with a monoclinic crystal structure has been synthesized via a solid-state reaction and is considered a potential anode material for lithium-ion batteries. tandfonline.com Co₂V₂O₇ nanoparticles, prepared hydrothermally, have shown potential for supercapacitor applications. researchgate.net Co₃V₂O₈ has also been investigated as an OER catalyst. mdpi.com
Table 1: Electrocatalytic Performance of Cobalt Vanadium Oxides in OER
| Compound | Synthesis Method | Substrate | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |
| a-CoVOₓ | Hydrothermal | Flat | 347 | - |
| a-CoVOₓ | Hydrothermal | Nickel Foam | 254 | 35 |
| CoVOₓ-20 film | AACVD | FTO | 308 nih.gov | 62 nih.gov |
| Co₃V₂O₈ | Coprecipitation | - | 359 mdpi.com | - |
| µ-CoV MPs@400 °C | Solvothermal | - | 329 mdpi.com | - |
Cobalt-Vanadium Alloys
Iron-cobalt-vanadium (Fe-Co-V) soft magnetic alloys are known for having the highest saturation magnetization among soft magnetic alloys, reaching up to 2.4 T. etwinternational.com They also exhibit a high Curie temperature. etwinternational.com The addition of vanadium (typically 2-8 wt%) enhances the material's processability and oxidation resistance, although it can slightly decrease the magnetic performance compared to binary Fe-Co alloys. etwinternational.comgoogle.com These alloys are used in applications requiring high magnetic flux density and operation at elevated temperatures, such as in aircraft generators and high-field magnet pole tips. google.com The properties can be further tuned by heat treatment and the addition of other elements like niobium (Nb), which can improve mechanical strength. vt.edu
Table 2: Properties of Selected Iron-Cobalt-Vanadium Alloys
| Alloy Grade | Composition (wt%) | Curie Point (°C) | Electrical Resistivity (µΩ·m) | Key Features |
| 1J22 | Fe, Co, V | 980 etwinternational.com | 0.40 etwinternational.com | High saturation magnetic induction, high magnetostriction coefficient. etwinternational.com |
| 1J27 | Fe, Co, V | 925 etwinternational.com | 0.19 etwinternational.com | Better ductility, fatigue resistance, and weldability than 1J22. etwinternational.com |
| V(Fe₂₀₋₂₆Co₇₄₋₈₀)₃ | V: 22-23, Fe: 14-20, Co: bal. iaea.org | - | - | High-temperature strength, ductility, and creep resistance. iaea.org |
Other Cobalt-Vanadium Compounds
The exploration of cobalt-vanadium systems extends to other compound classes as well.
Spinel Vanadates (CoV₂O₄): This compound has a spinel crystal structure where Co²⁺ ions occupy tetrahedral sites and V³⁺ ions are on the octahedral sites, forming a frustrated pyrochlore (B1171951) lattice. arxiv.org It exhibits complex magnetic behavior, with a transition from a paramagnetic to a collinear ferrimagnetic state at around 150-169 K, followed by a transition to a non-collinear ferrimagnetic state at lower temperatures (around 59-90 K). arxiv.orgvirginia.edu Unlike many other vanadium spinels, bulk CoV₂O₄ does not show a structural transition upon cooling. arxiv.org It is considered to be close to the boundary between insulating and metallic behavior. arxiv.org
Cobalt-Vanadium Nitrides (Co/VN/NC): Cobalt/vanadium nitride heterojunctions supported on N-doped nanocarbon have also shown excellent bifunctional catalytic activity for water splitting in alkaline solutions. acs.org The optimized electronic structure and the presence of rich active sites at the heterogeneous interfaces lead to enhanced performance and durability. acs.org
Table 3: Performance of Co/VN/NC-8 Catalyst in Alkaline Water Splitting
| Reaction | Overpotential @ 10 mA cm⁻² (mV) |
| HER | 116 acs.org |
| OER | 311 acs.org |
Structure
2D Structure
Properties
CAS No. |
12134-06-4 |
|---|---|
Molecular Formula |
Co3V |
Molecular Weight |
227.7411 g/mol |
IUPAC Name |
cobalt;vanadium |
InChI |
InChI=1S/3Co.V |
InChI Key |
RIQAGZHNSNOFTA-UHFFFAOYSA-N |
Canonical SMILES |
[V].[Co].[Co].[Co] |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt Vanadium Chemical Compounds
Solution-Based Approaches for Controlled Synthesis
Solution-based methods offer excellent control over the size, shape, and composition of cobalt-vanadium compounds at relatively low temperatures. These "wet chemistry" techniques are particularly well-suited for creating nanomaterials and amorphous phases. acs.orgnih.gov
Hydrothermal and Solvothermal Methods for Nanostructure Fabrication
Hydrothermal and solvothermal syntheses are conducted in aqueous and non-aqueous solvents, respectively, within a sealed vessel (autoclave) at elevated temperatures and pressures. These methods are highly effective for producing a variety of nanostructured cobalt-vanadium oxides. mdpi.comunl.pt The morphology and phase of the final product are influenced by parameters such as reaction temperature, time, pH, and the choice of precursors and solvents. mdpi.comvjs.ac.vnacs.org
For instance, amorphous cobalt-vanadium oxide (a-CoVOₓ) with a nanosheet-like morphology has been successfully synthesized via a hydrothermal route using cobalt(II) chloride (CoCl₂) and vanadium(III) chloride (VCl₃) as precursors. acs.org In one study, the reaction was carried out at 150°C for 14 hours to produce a pure-phase amorphous material. acs.org Another study reported the synthesis of CoV₂O₆ using a simple solvothermal technique, where modifying the molar concentration of the precursors led to significant morphological evolution without changing the crystal structure. researchgate.net Solvothermal synthesis of Ni-Co alloys has shown that reaction temperatures around 170°C are optimal for producing uniform alloy particles. d-nb.info
Table 1: Examples of Hydrothermal/Solvothermal Synthesis of Co-V Compounds
| Compound | Precursors | Method | Conditions | Resulting Morphology | Reference |
|---|---|---|---|---|---|
| a-CoVOₓ | CoCl₂, VCl₃, Urea | Hydrothermal | 150°C, 14 h | Nanosheets | acs.org |
| CoV₂O₆ | Cobalt and Vanadium Precursors | Solvothermal | Varying molar concentrations | Morphological evolution | researchgate.net |
| µ-CoV MPs | NH₄VO₃, Co(NO₃)₂·6H₂O, P-123 Surfactant | Solvothermal/Chemical Mixing | Calcination at 400-600°C | Microparticles | mdpi.com |
Co-precipitation Techniques for Mixed-Metal Oxide Systems
Co-precipitation is a straightforward and cost-effective method for synthesizing mixed-metal oxides. nih.gov It involves dissolving salts of the desired metals (cobalt and vanadium) in a suitable solvent and then adding a precipitating agent to induce the simultaneous precipitation of a precursor material. This precursor is subsequently calcined at a higher temperature to yield the final mixed-metal oxide.
This technique allows for good stoichiometric control of the final product. nih.gov For example, cobalt-containing mixed metal oxides can be prepared by co-precipitation methods. nih.gov The synthesis of FeₓCo₃₋ₓO₄ has been achieved using oxalate (B1200264) as a precipitating agent, demonstrating the method's utility for creating complex oxides. nih.gov While direct examples for cobalt vanadates are less detailed in the provided results, the synthesis of cobalt-doped bismuth vanadate (B1173111) (BiVO₄) by chemical co-precipitation highlights the applicability of this method to vanadate systems, yielding nanoparticles with controlled crystalline phases. chalcogen.ro The general process is recognized as a conventional route for producing cobalt vanadates. electrochemsci.orgresearchgate.net
Soft Chemistry Routes (e.g., Sol-Gel) for Crystalline and Amorphous Phases
Soft chemistry, or "chimie douce," encompasses a variety of low-temperature techniques, with the sol-gel process being a prominent example. acs.orgelectrochemsci.org This method involves the transition of a molecular precursor solution (the "sol") into a solid, gel-like network (the "gel"). Subsequent drying and thermal treatment of the gel can produce either amorphous or crystalline materials, depending on the processing conditions. mdpi.comsc.edu
The sol-gel process typically involves two main reactions: hydrolysis of metal-alkoxide precursors and their subsequent condensation to form a metal-oxygen-metal network. mdpi.com For cobalt-vanadium systems, this can be adapted to create amorphous thin films or crystalline powders. For instance, amorphous cobalt-doped vanadium dioxide (VO₂) thin films have been prepared from a sol-gel solution of VOₓ powders and CoCl₂·6H₂O dispersed in isopropyl alcohol, followed by low-temperature annealing. scielo.org.mx The calcination temperature is a critical parameter; for example, in cobalt oxide synthesis, a xerogel remained amorphous as Co(OH)₂ up to 160°C but decomposed to form crystalline Co₃O₄ above 200°C. sc.edu This demonstrates how thermal treatment can be precisely controlled to achieve either amorphous or crystalline phases. sc.edu One-step soft chemistry routes have been used to produce highly crystalline and pure CoV₂O₆ and Co₂V₂O₇ without the need for templates. researchgate.net
Peroxovanadate Sol-Gel Synthesis for Specific Morphologies
A specific variation of the sol-gel method utilizes peroxovanadate precursors, which are typically formed by the reaction of vanadium pentoxide (V₂O₅) with hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net This route is particularly effective for synthesizing nanostructured cobalt-intercalated vanadium oxide xerogels. researchgate.netresearchgate.netresearcher.lifeacs.orgscience.gov
In this method, the reaction between V₂O₅ and H₂O₂ forms peroxovanadate anions in solution. researchgate.net When a cobalt salt is introduced, the Co²⁺ cations interact with these anions. researchgate.net This process can lead to the formation of quasi-one-dimensional nanostructured materials where cobalt is intercalated between the layers of the V₂O₅ gel. researchgate.net Research has shown that the morphology and nanostructure of the resulting xerogels are correlated with the concentration of the intercalated cobalt. researchgate.net An increase in cobalt concentration beyond a certain point (e.g., 4 at%) can lead to the formation of a loose network of nanopores and a decrease in the structural coherence length of the material. researchgate.netresearchgate.net
Solid-State and Vapor-Phase Synthesis Routes
These methods typically involve higher temperatures and are used to produce highly crystalline, thermodynamically stable materials. nih.govrsc.org
High-Temperature Solid-State Reaction Methods for Crystalline Materials
The high-temperature solid-state reaction is a conventional and effective technique for synthesizing high-quality, crystalline cobalt vanadate materials. researchgate.nettandfonline.com This method involves the intimate mixing of precursor powders, typically oxides or salts of cobalt and vanadium, followed by repeated heating (calcination) at high temperatures for extended periods. nih.govrsc.org
The process relies on the slow diffusion of ions between the solid particles, which necessitates high temperatures to overcome the kinetic barriers. acs.orgnih.gov For example, crystalline CoV₂O₆ has been successfully prepared by calcining precursor mixtures at temperatures between 700°C and 850°C. tandfonline.com Similarly, CoV₂O₄ has been synthesized from CoO and V₂O₃ precursors by heating a pressed pellet at 800°C for 20 hours under an inert atmosphere. rsc.org Another compound, CoV₃O₈, was produced by thermally treating a pellet of CoO, V₂O₄, and V₂O₅ at 600°C for 72 hours in a sealed silica (B1680970) tube. psu.edu The resulting materials are typically single-phase, highly crystalline powders with large grain sizes. rsc.orgtandfonline.com
Table 2: Examples of High-Temperature Solid-State Synthesis of Co-V Compounds
| Target Compound | Precursors | Reaction Temperature | Reaction Duration | Reference |
|---|---|---|---|---|
| CoV₂O₆ | (Not specified, but likely oxides/salts) | 700-850°C | Multiple calcinations | tandfonline.com |
| CoV₂O₄ | CoO, V₂O₃ | 800°C | 20 h | rsc.org |
| CoV₃O₈ | CoO, V₂O₄, V₂O₅ | 600°C | 72 h | psu.edu |
Chemical Vapor Deposition Techniques (e.g., Aerosol-Assisted CVD) for Thin Films
Chemical Vapor Deposition (CVD) represents a versatile group of methods for producing high-quality thin films and coatings. Among these, Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a particularly effective one-step strategy for synthesizing multi-component materials like cobalt-vanadium oxides. acs.orgnih.gov This technique combines the advantages of solution-based precursor systems with the direct deposition of materials onto heated substrates. nih.gov AACVD allows for precise control over elemental stoichiometry and ensures a homogeneous combination of different phases within a single process. acs.org
In a typical AACVD synthesis of amorphous cobalt-vanadium mixed oxide (CoVOₓ) films, solution-based precursors are aerosolized and directed onto a preheated substrate, such as fluorine-doped tin oxide (FTO) glass. acs.orgnih.gov The deposition process is conducted for a controlled duration, which directly influences the morphology and properties of the resulting film. For instance, studies have shown that varying the deposition time from 20 to 60 minutes leads to a gradual change in the film's topography. acs.org
Research findings indicate that amorphous and pure-phase CoVOₓ films can be successfully formed using this method. acs.orgnih.gov Characterization through techniques like X-ray diffraction (XRD) confirms the amorphous nature of the films, while energy-dispersive X-ray spectroscopy (EDX) and X-ray photoelectron spectroscopy (XPS) can be used to verify the elemental composition and the atomic ratio of cobalt to vanadium. nih.gov In one study, the Co/V atomic ratio was found to be approximately 1:1. nih.gov
The morphology of the films is highly dependent on the deposition parameters. For example, a CoVOₓ film deposited over 20 minutes exhibited a distinctive spongy network of interwoven nanofibers with a uniform distribution of pores measuring 3–4 nm in diameter. acs.orgnih.gov This porous structure is beneficial for applications such as electrocatalysis, as it increases the number of accessible catalytic sites. acs.orgnih.gov
Table 1: Research Findings for AACVD of Cobalt-Vanadium Mixed Oxide (CoVOₓ) Thin Films
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Methodology | Synthesis Technique | A rapid, one-step Aerosol-Assisted Chemical Vapor Deposition (AACVD). | acs.orgnih.gov |
| Precursors | Starting Materials | Solution-based precursors for cobalt and vanadium. | nih.gov |
| Substrate | Deposition Surface | Fluorine-doped tin oxide (FTO) glass. | acs.orgnih.gov |
| Deposition Time | Process Duration | Varied from 20 to 60 minutes to control film topography. | acs.org |
| Resulting Compound | Final Material | Amorphous cobalt-vanadium mixed oxide (CoVOₓ). | acs.orgnih.gov |
| Film Structure | Crystallinity | Pure-phase amorphous films confirmed by XRD. | nih.gov |
| Morphology (20 min) | Surface Structure | Spongy network of interwoven nanofibers with 3–4 nm pores. | acs.orgnih.gov |
| Elemental Ratio | Co:V Atomic Ratio | Determined to be approximately 1:1 by EDX and XPS. | nih.gov |
| Electrocatalytic Performance | Overpotential at 10 mA/cm² | The 20-minute film (CoVOₓ-20) showed an overpotential of 308 mV. | acs.orgnih.gov |
Pulsed Laser Deposition (PLD) for Epitaxial Thin Film Growth
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique renowned for its ability to produce high-quality, stoichiometric thin films of complex, multi-element materials. chinesechemsoc.orgrrcat.gov.in The process involves focusing a high-power laser beam onto a target material within a vacuum chamber. chinesechemsoc.org This action ablates the material, creating a plasma plume that expands and deposits onto a heated substrate, forming a thin film. chinesechemsoc.orgrrcat.gov.in A key advantage of PLD is the congruent transfer of material from the target to the substrate, which is crucial for maintaining the precise stoichiometry of complex oxides. mdpi.com
PLD is particularly well-suited for the growth of epitaxial thin films, where the crystalline structure of the film aligns with that of the substrate. chinesechemsoc.org This level of control is essential for investigating the fundamental properties of materials and for fabricating advanced electronic and spintronic devices. chinesechemsoc.orgusf.edu The technique allows for systematic control over film properties by adjusting parameters such as laser fluence, background gas pressure (e.g., oxygen partial pressure), and substrate temperature. chinesechemsoc.orgacs.org
While specific studies focusing exclusively on the PLD of simple cobalt-vanadium oxides are not extensively detailed in the provided search results, the methodology has been successfully applied to analogous complex oxide systems and heterostructures involving cobalt and other elements. For instance, PLD has been used to fabricate multiferroic heterostructures by growing alternating epitaxial layers of a ferromagnetic material like cobalt ferrite (B1171679) (CoFe₂O₄) and a ferroelectric material. usf.edu This demonstrates the capability of PLD to create well-defined, layered structures with sharp interfaces. usf.edu The technique is also used to grow thin films of materials like bismuth vanadate (BiVO₄), where the process parameters are carefully tuned to achieve phase-pure, stoichiometric films. acs.org These examples underscore the suitability of PLD for synthesizing high-quality, epitaxial cobalt-vanadium compound films by using a custom target with the desired Co-V stoichiometry.
Table 2: Key Parameters and Capabilities of Pulsed Laser Deposition (PLD) for Complex Oxide Films
| Feature | Description | Relevance to Cobalt-Vanadium Compounds | Reference |
|---|---|---|---|
| Technique | Deposition Method | Physical vapor deposition using laser ablation of a target material. | chinesechemsoc.orgrrcat.gov.in |
| Key Advantage | Stoichiometry Control | Enables congruent transfer of complex material compositions from target to substrate. | mdpi.com |
| Film Type | Primary Capability | Growth of high-quality epitaxial and polycrystalline thin films. | chinesechemsoc.orgacs.org |
| Controllable Parameters | Process Variables | Laser fluence, substrate temperature, background oxygen pressure. | acs.org |
| Target Material | Source Material | A sintered polycrystalline target with the desired Co-V elemental ratio would be used. | chinesechemsoc.org |
| Demonstrated Application | Example System | Fabrication of multiferroic heterostructures (e.g., cobalt ferrite layers). | usf.edu |
| Outcome | Potential Product | Epitaxial thin films of cobalt-vanadium oxides with controlled crystal orientation. | chinesechemsoc.org |
Electrochemical Deposition Methods for Thin Film and Coating Formation
Electrochemical deposition is a solution-based method that offers a simple, cost-effective, and scalable approach for synthesizing thin films and coatings directly onto conductive substrates. nanoient.orgmdpi.com The technique involves applying a potential or current to an electrochemical cell, causing dissolved metal ions in an electrolyte solution to deposit onto the working electrode (the substrate). mdpi.com Key advantages include precise control over film thickness and morphology by manipulating electrochemical parameters like applied potential, current density, ion concentration, and the use of additives. mdpi.com
This method is well-established for producing metal alloys and composite materials, provided the reduction potentials of the constituent elements are sufficiently close. nanoient.orgmdpi.com In the context of cobalt-vanadium compounds, this technique can be used to co-deposit both metals to form an alloy film. Research has demonstrated the successful electrodeposition of cobalt-iron-vanadium thin films, highlighting the potential of this process to create alloys with good purity and crack-free coatings. nanoient.org
Furthermore, electrochemical deposition is effective for creating layered composite structures. For example, bilayer composite thin films of tungsten oxide and cobalt oxide (WO₃/CoO) have been fabricated by sequentially depositing the materials. mdpi.com First, a layer of WO₃ is electrodeposited onto a conductive substrate, which is then annealed. Subsequently, a layer of CoO is deposited onto the WO₃ surface using a cyclic voltammetry approach. mdpi.com This process results in a bilayer composite with a highly interconnected and porous granular structure, which can be advantageous for electrochemical applications. mdpi.com A similar strategy could be employed to deposit cobalt oxide layers onto pre-existing vanadium oxide films or vice-versa, creating Co-V oxide heterostructures.
Table 3: Research Findings for Electrochemical Deposition of Cobalt-Containing Oxide and Alloy Films
Thermal Decomposition and Gaseous Phase Treatments (e.g., Nitridation, Phosphorization)
Thermal decomposition and subsequent gaseous phase treatments are powerful synthetic routes for converting precursor compounds into desired materials like oxides, nitrides, and phosphides. This multi-step approach typically begins with the synthesis of a precursor, often a metal-organic compound or a layered double hydroxide (B78521) (LDH), which is then heated under a controlled atmosphere containing reactive gases.
Thermal Decomposition for Oxide Formation: The thermal decomposition of metal carboxylates is a known method to produce metal oxides. Studies on cobalt carboxylates show that their decomposition is a multi-stage process that occurs at temperatures above 240°C. sci-hub.se The process can be complex, but it ultimately leads to the formation of metal oxides. sci-hub.se This principle can be applied to cobalt-vanadium bimetallic precursors to synthesize mixed oxides.
Gaseous Phase Phosphorization: This technique is used to convert metal oxides or hydroxides into metal phosphides. A notable example is the synthesis of a cobalt vanadium phosphide (B1233454) (Co₂P/VP) heterostructure. koreascience.kr The process starts with a CoV-LDH precursor grown on nickel foam. This precursor is then placed in a CVD furnace and subjected to a one-step phosphorization process. koreascience.kr Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) is used as the phosphorus source, which decomposes at high temperatures to produce phosphine (B1218219) gas (PH₃). koreascience.kr This gas reacts with the CoV-LDH precursor in a solid-gas reaction, resulting in the formation of the Co₂P/VP heterostructure. koreascience.kr
Gaseous Phase Nitridation: Nitridation involves reacting a precursor with a nitrogen-containing gas, typically ammonia (B1221849) (NH₃) or nitrogen (N₂), at elevated temperatures to form metal nitrides. This method has been used to synthesize nitrogen-doped cobalt vanadium oxides and cobalt/vanadium nitride heterojunctions. gxnu.edu.cnacs.org In one process, a Co₂V₂O₇ nanosheet precursor is first prepared via hydrothermal deposition and then subjected to pyrolysis under an ammonia atmosphere at temperatures ranging from 300 to 450°C. gxnu.edu.cn This treatment not only dopes the material with nitrogen but can also induce phase transformations, for example from Co₂V₂O₇ to a mixture of Co₂VO₄ and VO₂ at 400°C. gxnu.edu.cn Similarly, Co/VN heterojunctions are synthesized by the carbonization and nitridation of a CoV-LDH precursor with dicyandiamide (B1669379) at high temperatures (e.g., 800°C). acs.org The successful formation of cubic phase VN is confirmed through XRD analysis. acs.org
Table 4: Research Findings for Thermal and Gaseous Phase Synthesis of Co-V Compounds
| Process | Precursor Material | Gaseous Reactant / Conditions | Resulting Compound | Key Finding | Reference |
|---|---|---|---|---|---|
| Phosphorization | Cobalt-Vanadium Layered Double Hydroxide (CoV-LDH) on Ni Foam | NaH₂PO₂·H₂O (phosphorus source) at 400°C under Ar flow. | Cobalt Vanadium Phosphide (Co₂P/VP) Heterostructure | A one-step CVD method transforms the precursor via a solid-gas reaction. | koreascience.kr |
| Nitridation | Co₂V₂O₇ Nanosheets | Pyrolysis under NH₃ atmosphere at 300–450°C. | N-doped Co₂V₂O₇ or N-doped Co₂VO₄/VO₂ | N-doping and phase transformation are dependent on the nitridation temperature. | gxnu.edu.cn |
| Nitridation | CoV-LDH with Dicyandiamide | Carbonization pyrolysis at 500°C and 800°C. | Cobalt/Vanadium Nitride (Co/VN) Heterojunction | Co and VN phases are successfully synthesized, forming a nano-heterojunction. | acs.org |
| Thermal Decomposition | Cobalt Biphenyl Carboxylates | Heating in the range of 25–600°C. | Cobalt Oxides | Decomposition occurs in a multistage process above 240°C. | sci-hub.se |
Advanced Characterization Techniques and Spectroscopic Analysis in Cobalt Vanadium Research
Spectroscopic Techniques for Electronic and Chemical State Analysis
X-ray Absorption Spectroscopy (XANES and EXAFS) for Local Atomic Environments and Valence States
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local atomic and electronic structure of materials. It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.gov In the study of cobalt-vanadium compounds, XAS provides critical insights into the oxidation states of both cobalt and vanadium, as well as their coordination environments and interatomic distances.
The XANES region, which is sensitive to the electronic transitions and multiple-scattering contributions from neighboring atoms, offers detailed information on the valence state and coordination geometry of the absorbing atom. nsf.govresearchgate.net For cobalt-vanadium oxides, the pre-edge features in the V K-edge XANES spectra are particularly informative. The position and intensity of these pre-edge peaks are influenced by the oxidation state and the symmetry around the vanadium atom. mdpi.compyrometallurgy.co.za For instance, a shift in the absorption edge to higher energies typically indicates a higher oxidation state. pyrometallurgy.co.za Analysis of the Co K-edge provides complementary information on the oxidation state of cobalt (e.g., Co²⁺ vs. Co³⁺).
The EXAFS region, characterized by oscillations far above the absorption edge, is used to determine the local atomic structure. nih.gov By analyzing the EXAFS signal, researchers can extract quantitative information about the coordination numbers, bond distances, and disorder of the atoms surrounding the central absorbing atom (Co or V). This allows for the precise determination of Co-O, V-O, and even Co-V bond lengths in alloys or mixed-metal oxides. In disordered or nanostructured cobalt-vanadium materials, where long-range order is absent, EXAFS is an indispensable tool for understanding the local structural motifs that govern the material's properties. nih.govsemanticscholar.org
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups and molecular vibrations within a material. In the context of cobalt-vanadium oxides, FT-IR is primarily used to probe the characteristic vibrational modes of metal-oxygen bonds. The infrared spectrum of a cobalt-vanadium compound will typically exhibit absorption bands corresponding to the stretching and bending vibrations of Co-O and V-O bonds.
For instance, in spinel cobalt oxides like Co₃O₄, characteristic FT-IR peaks are observed that correspond to the vibrations of Co-O bonds in both tetrahedral and octahedral sites. researchgate.netiaea.org Similarly, vanadium oxides show distinct bands related to V-O stretching and bending modes. researchgate.net When cobalt and vanadium are combined in a mixed oxide, such as cobalt vanadate (B1173111) (CoV₂O₆), the FT-IR spectrum reveals bands associated with the vibrations of the V-O-Co or O-V-O linkages, in addition to the individual metal-oxygen vibrations. mdpi.com The positions of these bands provide information on the bond strength and the local coordination environment of the metal ions.
Raman Spectroscopy for Phonon Modes and Structural Confirmation
Raman spectroscopy is a light-scattering technique that is highly sensitive to the vibrational, rotational, and other low-frequency modes in a system, making it an excellent tool for structural confirmation and the study of phonon modes in cobalt-vanadium compounds. It is particularly useful for identifying specific crystalline phases of metal oxides. researchgate.net
In the analysis of cobalt vanadate (CoV₂O₆), Raman spectroscopy has been used to identify several characteristic vibrational modes. mdpi.com The spectrum of CoV₂O₆ exhibits distinct bands that can be assigned to specific atomic vibrations within the crystal lattice. mdpi.com For example, a weak band observed around 994 cm⁻¹ is attributed to the stretching vibration of terminal V=O bonds. mdpi.com Other significant peaks, such as the one at 941 cm⁻¹, correspond to the symmetric stretching mode of V-O, while a band at 886 cm⁻¹ is attributed to the vibrations of the V-O-Co or O-V-O bonds. mdpi.com Lower-wavenumber bands are typically associated with external modes arising from translational and vibrational movements of the entire crystal lattice. mdpi.com These unique spectral fingerprints allow for the unambiguous identification of the cobalt vanadate phase and provide insight into its structural integrity.
Table 1: Raman Bands and Vibrational Mode Assignments for Cobalt Vanadate (CoV₂O₆)
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 994 | Stretching vibration of terminal V=O bonds | mdpi.com |
| 941 | Symmetric stretching mode of V-O, νs(V-O) | mdpi.com |
UV-Visible Spectroscopy for Electronic Transitions and Optical Response
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. libretexts.org For transition metal compounds like those containing cobalt and vanadium, this technique provides information about electronic transitions, which can be used to determine properties such as the optical band gap. mdpi.comlibretexts.org
In the study of cobalt vanadate (CoV₂O₆), UV-Vis diffuse reflectance spectroscopy (DRS) revealed a broad absorption band from the ultraviolet to the visible region, indicating a strong capability for harvesting light. mdpi.com From this data, the optical band gap energy (Eg) for CoV₂O₆ was determined to be 2.13 eV using the Kubelka-Munk method. mdpi.com This value is crucial for applications in photocatalysis, as it indicates the material can be activated by visible light. The absorption bands in such compounds are generally due to charge transfer from oxygen to vanadium atomic orbitals within VO₄³⁻ tetrahedral groups and d-d electronic transitions associated with the Co²⁺ ions. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁵¹V NMR) for Local Atomic Environments and Electronic Spin States
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. For vanadium-containing compounds, ⁵¹V NMR is particularly powerful due to the high natural abundance (99.75%) and sensitivity of the ⁵¹V nucleus. wikipedia.org ⁵¹V NMR is exceptionally sensitive to the local coordination environment, symmetry, and electronic structure of the vanadium atom. huji.ac.ilresearchgate.netresearchgate.net
The ⁵¹V nucleus has a wide chemical shift range, and the observed chemical shift is highly dependent on the oxidation state and the nature of the ligands bonded to the vanadium center. huji.ac.il For example, in various vanadate species, the chemical shifts can vary significantly: orthovanadate ([VO₄]³⁻) resonates at approximately -541 ppm, while different vanadium sites within the decavanadate ion show distinct shifts at -422, -502, and -519 ppm. wikipedia.org This sensitivity allows ⁵¹V NMR to distinguish between different vanadium environments within a cobalt-vanadium material, providing detailed information on the local structure that may not be accessible by other techniques. Although the ⁵¹V nucleus is quadrupolar (spin I = 7/2), which can lead to broad signals, the linewidths are often manageable for small to medium-sized complexes and provide additional information about the symmetry around the vanadium nucleus. wikipedia.orgresearchgate.net
Electrochemical Characterization Methodologies
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer and Ionic Transport
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrochemical properties of materials, particularly at interfaces. It is widely applied to study charge transfer and ionic transport phenomena in electrode materials for applications like batteries and supercapacitors. araproceedings.comresearchgate.net
Table 2: EIS Parameters for Pure and Vanadium-Doped Cobalt Ferrite (B1171679) Nanomaterials
| Material | Equivalent Series Resistance (ESR) (Ω) | Charge Transfer Resistance (Rct) (10⁻³ Ω) | Reference |
|---|---|---|---|
| Pure CoFe₂O₄ | 1.54 | 1.68 | araproceedings.comresearchgate.net |
Operando Spectro-electrochemical Techniques for Real-time Mechanistic Studies
Operando spectro-electrochemistry has emerged as a powerful suite of techniques for elucidating the real-time mechanistic pathways of electrochemical reactions involving cobalt-vanadium compounds. By combining spectroscopic probes with electrochemical measurements under actual operating conditions, researchers can gain unprecedented insights into the dynamic changes in the electronic structure, oxidation states, and local coordination environment of both cobalt and vanadium centers. These techniques are crucial for understanding the structure-property-performance relationships in cobalt-vanadium materials used in applications such as electrocatalysis and energy storage.
Operando X-ray absorption spectroscopy (XAS) is a premier tool for probing the element-specific electronic and local atomic structure of cobalt and vanadium during electrochemical processes. nih.govacs.org By monitoring the X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) regions, it is possible to track the dynamic changes in the oxidation states and bond distances of the metal centers. nih.govacs.org For instance, in cobalt-based catalysts for the oxygen evolution reaction (OER), operando XAS has been instrumental in observing the evolution of cobalt from lower oxidation states (Co²⁺/Co³⁺) to higher, catalytically active states (Co⁴⁺) under anodic potentials. nih.govfu-berlin.de While specific operando XAS studies on cobalt-vanadium compounds are still emerging, the principles derived from cobalt oxide investigations are directly applicable. It is anticipated that operando XAS studies on cobalt-vanadium oxides would reveal the interplay between the redox activities of both metal centers, shedding light on potential synergistic effects.
Operando Raman spectroscopy offers complementary insights into the vibrational modes of cobalt-vanadium materials, which are sensitive to changes in chemical bonding, crystal structure, and the formation of intermediate species during electrochemical reactions. aip.orgsemanticscholar.org This technique is particularly valuable for identifying the formation of metal-oxygen bonds and tracking the evolution of surface species under reaction conditions. aip.orgresearchgate.net For example, in the study of cobalt oxide electrocatalysts, operando Raman spectroscopy has been used to identify the presence of Co-O vibrational modes associated with different oxidation states and to detect the formation of peroxo or superoxo intermediates. aip.org In the context of cobalt-vanadium research, operando Raman could be employed to monitor the vibrational signatures of Co-O, V-O, and potentially Co-O-V linkages, providing a detailed picture of the structural dynamics at the electrode-electrolyte interface.
The data obtained from these operando techniques are crucial for constructing a comprehensive mechanistic understanding of how cobalt-vanadium materials function in electrochemical applications. The table below illustrates the type of data that can be extracted from operando spectro-electrochemical studies of a hypothetical cobalt-vanadium oxide catalyst during the oxygen evolution reaction.
| Applied Potential (V vs. RHE) | Operando Technique | Observed Changes in Cobalt | Observed Changes in Vanadium | Mechanistic Insights |
|---|---|---|---|---|
| 1.2 | XANES | Edge position shift indicates oxidation from Co²⁺ to Co³⁺. | No significant change in V oxidation state. | Initial oxidation of cobalt centers prior to significant catalytic current. |
| 1.4 | Raman | Emergence of new vibrational modes corresponding to Co³⁺-O bonds. | Minor shifts in V-O stretching modes. | Structural rearrangement accompanying cobalt oxidation. |
| 1.6 | XANES | Further edge shift suggests partial oxidation to Co⁴⁺. | Slight shift in V K-edge, suggesting electronic coupling with Co. | Formation of catalytically active high-valent cobalt species. |
| 1.6 | UV-Vis | Appearance of a new absorption band associated with Co⁴⁺. | Broadening of V-related absorption features. | Confirmation of the electronic structure of the active state. |
| 1.8 | EXAFS | Shortening of Co-O bond distances. | No significant change in V-O bond distances. | Structural changes around the active cobalt sites during catalysis. |
Computational and Theoretical Frameworks for Cobalt Vanadium Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary computational method in materials science and quantum chemistry for modeling the electronic structure and properties of matter. chemrxiv.org DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. mdpi.comresearchgate.net This approach allows for the accurate prediction of various material properties, making it a powerful tool for studying Co-V alloys and compounds. ias.ac.inmdpi.com
Understanding the electronic structure is fundamental to explaining the physical and chemical properties of materials. DFT is widely used to compute the band structure and density of states (DOS), which are crucial for characterizing the electronic behavior of Co-V systems. researchgate.netyoutube.com
The band structure describes the energy levels that electrons can occupy within a material as a function of their momentum in the Brillouin zone. youtube.com Analysis of the band structure can determine whether a material is a metal, semiconductor, or insulator. For Co-V alloys, DFT calculations reveal the metallic nature of various compositions by showing continuous energy bands crossing the Fermi level. researchgate.net
The Density of States (DOS) provides information about the number of available electronic states at each energy level. youtube.comyoutube.com In Co-V systems, the DOS is particularly important for understanding magnetic properties and chemical bonding. Calculations show that the d-orbitals of both cobalt and vanadium atoms contribute significantly to the DOS near the Fermi level, which is characteristic of transition metal alloys and influences their catalytic and magnetic behaviors. ijera.com For instance, in Co-based Heusler alloys, the calculated DOS can reveal half-metallic character, a property highly desirable for spintronic applications. ias.ac.in
Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals, which explains molecular geometry and bonding properties. libretexts.orgwikipedia.org In Co-V alloys, the interaction between the 3d orbitals of cobalt and vanadium leads to hybridization. This mixing of orbitals influences the bond strength and the electronic distribution within the alloy. nih.gov The degree of hybridization can be analyzed from the partial density of states (PDOS), which shows the contribution of each orbital (s, p, d) from each element to the total DOS. ijera.comnih.gov
Summary of DFT Findings on Electronic Structure of Co-V Systems
| Property | Key Findings from DFT Calculations | Significance |
|---|---|---|
| Band Structure | Continuous bands crossing the Fermi level indicate metallic behavior for various Co-V alloy compositions. | Explains the electrical conductivity and metallic nature of the alloys. |
| Density of States (DOS) | High contribution from Co 3d and V 3d orbitals near the Fermi level. ijera.com | Crucial for determining magnetic moments and catalytic surface reactivity. |
| Orbital Hybridization | Significant mixing between Co 3d and V 3d atomic orbitals. | Affects the cohesive energy, structural stability, and chemical bonding within the alloy. nih.gov |
Co-V based materials are explored as potential catalysts for various chemical reactions. nih.gov DFT calculations are instrumental in elucidating the mechanisms of catalytic processes at a molecular level by determining adsorption energies and reaction energy barriers. lasphub.comstudysmarter.co.uk
Adsorption energy is the energy released or absorbed when a molecule binds to a catalyst surface. DFT can accurately calculate these energies for different reactants and intermediates on various crystal facets of Co-V materials. researchgate.netnih.govresearchgate.net A strong adsorption energy often indicates that the reactant molecule is significantly activated, but if it is too strong, the product may not desorb easily, leading to catalyst poisoning. nih.govsemanticscholar.org For example, DFT studies on cobalt phosphide (B1233454) (CoP) surfaces have shown that Co-terminated facets exhibit strong, energetically favorable adsorption of SO2 molecules, indicating high reactivity. nih.gov This type of analysis helps identify the most active sites on a catalyst surface.
Calculated Adsorption Energies for Molecules on Cobalt Surfaces
| System | Adsorbate | Calculated Adsorption Energy (eV) | Reference Finding |
|---|---|---|---|
| CoP (010)-Co surface | SO2 | -2.9 | Indicates strong chemisorption, favorable for hydrodesulfurization processes. nih.gov |
| Co(100) surface | H2 | -1.68 | Shows dissociative chemisorption of hydrogen on the cobalt surface. researchgate.net |
| Graphene Oxide (with COOH) | Co2+ | -50.62 (kcal/mol) | DFT reveals strong binding, suggesting effectiveness for removing cobalt ions from aqueous solutions. mdpi.com |
DFT is a powerful tool for predicting a range of electronic and optical properties from first principles. nih.gov These predictions can guide experimental efforts to develop new materials for electronic and optoelectronic devices. In Co-V systems, DFT can calculate properties such as magnetic moments, which arise from the spin polarization of electrons, particularly in the d-orbitals of cobalt. ijera.comscielo.org.za
The charge density distribution illustrates how electrons are distributed within the material in real space. wikipedia.orgyoutube.com It provides a visual representation of chemical bonds, showing regions of charge accumulation (covalent bonds) and charge transfer (ionic bonds). researchgate.netscirp.org Analyzing the charge density difference—the difference between the charge density of the combined system and the sum of the densities of the isolated atoms—reveals how charge is redistributed upon bond formation, which is crucial for understanding the nature of the chemical interactions in Co-V compounds. nih.gov
Quantitative Structure-Activity Relationships (QSAR) are models that correlate the chemical structure of a substance with its biological activity or chemical reactivity. nih.gov In materials science, this concept is adapted to relate structural and electronic features to material performance. Quantum molecular descriptors, derived from DFT calculations, are key parameters in these models. researchgate.netchemrxiv.orgucsb.edu
These descriptors quantify various aspects of a molecule's or material's electronic structure. ucsb.edu By calculating these descriptors for a series of Co-V compositions or structures, researchers can build models that predict properties like catalytic activity or stability. chemrxiv.orgnih.gov This approach accelerates the discovery of new materials by allowing for virtual screening before undertaking expensive and time-consuming experiments.
Common Quantum Molecular Descriptors Calculated via DFT
| Descriptor | Definition | Relevance in Structure-Activity Relationships |
|---|---|---|
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. ucsb.edu | Relate to the ability to donate or accept electrons, indicating chemical reactivity. researchgate.net |
| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Helps predict charge transfer and the nature of chemical bonds. researchgate.net |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | Indicates the stability of the material; harder materials are generally less reactive. researchgate.net |
| Electrophilicity Index (ω) | Measures the energy stabilization when a system acquires additional electronic charge. nih.gov | Quantifies the electrophilic nature of a surface or molecule, predicting its interaction with nucleophiles. chemrxiv.org |
Phase Diagram Calculations and Thermodynamic Modeling
Understanding the phase stability and transformations in Co-V systems is crucial for materials processing and application. Thermodynamic modeling, particularly the CALPHAD approach, provides a powerful framework for predicting phase diagrams and thermodynamic properties. wikipedia.org
The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to model and predict phase equilibria and thermodynamic properties in multicomponent systems. wikipedia.orgarxiv.org The methodology involves developing mathematical models for the Gibbs free energy of each phase as a function of temperature, pressure, and composition. nih.govonera.fr These models contain adjustable parameters that are optimized to fit available experimental data, such as phase boundary information and thermochemical measurements. researchgate.net
For the Co-V binary system, thermodynamic assessments using the CALPHAD technique have been performed by critically evaluating all available experimental data. researchgate.net The Gibbs energy for individual phases, including liquid, face-centered cubic (fcc), body-centered cubic (bcc), and intermetallic sigma phases, are modeled. researchgate.net This allows for the calculation of the entire Co-V phase diagram, which accurately reproduces the experimentally determined phase boundaries. elsevierpure.com
A key strength of the CALPHAD approach is its ability to extrapolate from binary and ternary systems to predict the behavior of more complex, multi-component alloys. nih.govonera.fr By combining the assessed thermodynamic descriptions of the Co-V, Co-C, and V-C systems, for example, it is possible to calculate isothermal sections and liquidus projections of the Co-V-C ternary system. researchgate.net This predictive capability is invaluable for designing new alloys with specific properties, as it significantly reduces the amount of experimental work required. nih.govarxiv.orgnist.gov
Thermodynamic Models for Phases in the Co-V System (CALPHAD)
| Phase | Crystal Structure | Thermodynamic Model |
|---|---|---|
| Liquid | - | Substitutional Solution |
| BCC (Body-Centered Cubic) | A2 | Substitutional Solution |
| FCC (Face-Centered Cubic) | A1 | Substitutional Solution |
| Sigma (σ) | tP30 | Compound Energy Formalism |
First-Principles Alloy Theory for Thermodynamic Stability and Phase Equilibria
First-principles alloy theory, primarily based on Density-Functional Theory (DFT), serves as a powerful computational tool for investigating the thermodynamic stability and phase equilibria of cobalt-vanadium (Co-V) systems. These theoretical calculations provide fundamental insights into the structural and energetic properties of various phases, guiding the development of new materials like Co-V based superalloys.
DFT calculations have been employed to determine the stability of intermetallic phases within the Co-V binary system. Such studies have shown that the A15 and the σ (sigma) phases are the only expected topologically close-packed (TCP) phases, a finding that aligns with experimental observations nih.gov. The crystallographic details of the stable and metastable phases in the Co-V system are crucial for understanding their properties.
A significant focus of theoretical investigation has been on the Co₃V compound. While not a stable phase in the binary system, a metastable L1₂ structure of Co₃V can be obtained through quenching nih.gov. The energetic proximity of this metastable L1₂ phase to the stable hP24 Co₃V phase has been confirmed by DFT calculations nih.gov. This is particularly relevant for the development of Co-based γ/γ' superalloys, where coherent L1₂ precipitates in a face-centered cubic (FCC) matrix are responsible for high-temperature strength nih.gov.
Further computational and experimental studies have explored the thermal stability of Co₃V phases. In-situ neutron diffraction experiments revealed that the metastable L1₂ phase, present in as-quenched alloys, transforms upon heating first to the stable hP24 phase and subsequently to the FCC solid solution at high temperatures nih.gov. The L1₂ phase did not reappear at any elevated temperature, confirming its metastable nature in the binary Co-V system nih.gov. The transformation from the hP24 Co₃V structure to the FCC phase occurs at approximately 1318 K nih.gov.
Below is an interactive table summarizing the crystallographic information for phases in the Cobalt-Vanadium system.
| Phase | Pearson Symbol | Space Group | Prototype |
| Co (fcc, γ) | cF4 | Fm-3m | Cu |
| Co (hcp, ε) | hP2 | P6₃/mmc | Mg |
| V | cI2 | Im-3m | W |
| σ-phase | tP30 | P4₂/mnm | σ-CrFe |
| Co₃V | hP24 | P6₃/mmc | |
| Co₃V (metastable) | cP4 | Pm-3m | L1₂ (Cu₃Au) |
This table is based on data reported in a study on the structural stability of Co-V intermetallic phases nih.gov.
Modeling of Enthalpies of Formation and Free Energy Contributions in Cobalt-Vanadium Alloys
The thermodynamic stability of different phases in the cobalt-vanadium alloy system at 0 K is fundamentally assessed by calculating their enthalpies of formation (ΔHf) using first-principles methods nih.govmdpi.com. The enthalpy of formation for a binary compound is determined by the difference between the total energy of the compound and the weighted sum of the total energies of its pure constituent elements in their ground-state structures mdpi.com. A more negative enthalpy of formation indicates greater thermodynamic stability for the compound relative to its constituent elements nih.gov.
For example, the formation enthalpy of a CoₓVᵧ compound at 0 K is calculated as: ΔHf (CoₓVᵧ) = Etotal(CoₓVᵧ) - xEtotal(Co) - yEtotal(V)
Where:
Etotal(CoₓVᵧ) is the calculated total energy of the CoₓVᵧ compound.
Etotal(Co) is the total energy of pure cobalt in its stable crystal structure.
Etotal(V) is the total energy of pure vanadium in its stable crystal structure.
x and y are the atomic fractions of cobalt and vanadium, respectively.
While the enthalpy of formation is a critical indicator of stability at absolute zero, accurately predicting phase diagrams and equilibria at finite temperatures requires the calculation of the Gibbs free energy (G), which incorporates temperature-dependent contributions. The Gibbs free energy is expressed as:
G = H - TS
Where H is the enthalpy, T is the temperature, and S is the entropy. In computational modeling of alloys, the free energy is typically broken down into several key components:
G(x, T) = EDFT(x) + Fvib(x, T) + Fmag(x, T) + Felec(x, T)
EDFT(x) : The static total energy at 0 K for a given composition (x), which is the primary component of the formation enthalpy.
Fvib(x, T) : The vibrational free energy, arising from lattice vibrations (phonons). This term is crucial for accurately modeling phase transformations and stability at elevated temperatures researchgate.net.
Fmag(x, T) : The magnetic free energy, which accounts for magnetic excitations. This is particularly important in systems containing ferromagnetic elements like cobalt, as magnetic ordering significantly influences thermodynamic properties aps.org.
Felec(x, T) : The electronic free energy, which results from the thermal excitation of electrons near the Fermi level.
First-principles calculations can be used to compute each of these contributions to provide a comprehensive thermodynamic description of the Co-V system over a range of temperatures and compositions aps.orgresearchgate.net. These detailed energy models are essential for constructing accurate phase diagrams that predict the stable phases under various conditions.
The following table outlines the key contributions to the Gibbs free energy modeled in computational frameworks for alloy systems.
| Contribution | Description | Relevance to Stability |
| Static Energy (EDFT) | The total electronic energy of the crystal lattice at 0 K, calculated via DFT. Corresponds to the enthalpy of formation. | Determines the ground-state stability of different phases and compounds. |
| Vibrational Free Energy (Fvib) | The contribution from atomic vibrations (phonons). Calculated using methods like lattice dynamics. | Becomes increasingly important at higher temperatures; critical for predicting phase transition temperatures researchgate.net. |
| Magnetic Free Energy (Fmag) | The contribution from the ordering of magnetic moments. | Essential for magnetic materials like cobalt-based alloys; affects the Curie temperature and phase boundaries aps.org. |
| Electronic Free Energy (Felec) | The contribution from the thermal excitation of electrons. | Generally a smaller contribution but can be relevant at very high temperatures for metallic systems. |
Mechanistic Insights and Fundamental Research in Cobalt Vanadium Systems
Electronic Structure Modulation and Charge Transfer Mechanisms
The electronic structure of cobalt-vanadium materials is central to their functionality. The interplay between cobalt and vanadium atoms allows for precise tuning of electronic properties, which in turn dictates the mechanisms of charge transfer and catalytic activity.
Tuning of the d-band Center and its Influence on Adsorption and Catalytic Activity
The d-band center theory is a powerful model for understanding and predicting the catalytic activity of transition metals. The energy of the d-band center relative to the Fermi level influences the strength of adsorption of reaction intermediates. An optimal binding energy—neither too strong nor too weak—is essential for efficient catalysis.
Similarly, creating heterostructures can shift the d-band center. In one study, an interfacial synergy in a multiphasic potassiated sodium vanadate (B1173111)/sodium vanadate heterostructure resulted in an upshift of the vanadium d-band center toward the Fermi level. This shift effectively lowered the diffusion barrier for sodium ions and facilitated charge transfer, accelerating reaction kinetics for sodium-ion batteries. Doping LaCoO₃ with vanadium has also been shown to tailor the d-band center, which facilitates the adsorption of intermediates in the oxygen evolution reaction (OER). researchgate.net
The principle of d-band center engineering is a key strategy in designing highly active catalysts. By adjusting the electronic structure through doping or creating interfaces, the adsorption energies of key species can be optimized, leading to improved catalytic efficiency. researchgate.net
Understanding Interfacial Electron Transfer Pathways and Kinetics
Efficient electron transfer across interfaces is critical for the performance of cobalt-vanadium systems in electrochemical applications. The kinetics of these processes are influenced by the material's composition and structure.
The performance of vanadium redox flow batteries (VRFBs) is also intrinsically linked to electron transfer kinetics at the electrode surface. The incorporation of cobalt-based materials, such as those derived from ZIF-67, onto graphite felt electrodes has been shown to enhance electrocatalytic activity and improve charge-discharge characteristics. mdpi.com This improvement is attributed to a significant reduction in charge transfer resistance, which allows for more efficient redox reaction kinetics. mdpi.com
| System | Key Finding | Impact | Reference |
|---|---|---|---|
| Vanadium-Substituted Cobalt Carbide | Enhanced electron transfer from V to Co. | Creates a local negative charge on Co, improving water splitting efficiency. | researchgate.net |
| Cobaloxime Complexes + V(II) | Reaction mechanism depends on ligands (outer-sphere vs. inner-sphere). | Provides fundamental understanding of electron transfer pathways. | rsc.org |
| Co-based Materials on Graphite Felt (VRFB) | Significantly reduced charge transfer resistance. | Enhances electrocatalytic activity and charge-discharge performance. | mdpi.com |
Investigations of Valence State Changes and Redox Chemistry During Reaction Cycles
The ability of both cobalt and vanadium to exist in multiple oxidation states is fundamental to the redox chemistry of Co-V systems. mdpi.com Vanadium compounds can exhibit oxidation states of +2, +3, +4, and +5, and the interconversion between these states is crucial for their role in catalysis. mdpi.com
During catalytic cycles, the valence states of both metals can change dynamically. For example, in the preferential oxidation of CO (COPrOx), the addition of vanadium to a cobalt catalyst helps to stabilize the active Co²⁺ state. acs.org Vanadium is believed to act as a buffer for Co²⁺ oxidation; since vanadium has a higher redox ability, it is selectively oxidized by gaseous oxygen, thereby protecting the Co²⁺ from being oxidized to the less active Co³⁺. mpg.de This stabilization inhibits the formation of deactivating carbonate species. acs.org
In the context of the oxygen evolution reaction (OER), amorphous cobalt vanadium oxide (a-CoVOₓ) has been identified as a highly active catalyst. acs.org X-ray photoelectron spectroscopy (XPS) studies have suggested that in this material, cobalt is present primarily in the +3 oxidation state, while vanadium is in the +4 state. acs.org The dynamic interplay of these valence states during the electrochemical process is key to the material's high activity. The ability of vanadium oxides to readily change their oxidation state makes them effective oxidation catalysts. mdpi.com Time-dependent XPS studies on cobalt nanoparticles have also been used to monitor the valence change of cobalt, indicating its slow oxidation in air. iphy.ac.cn
Exploration of Metal-to-Metal Charge Transfer Phenomena
Direct electronic interactions between cobalt and vanadium can lead to metal-to-metal charge transfer (MMCT) phenomena. These transitions are essentially internal oxidation-reduction processes that can be observed spectroscopically. libretexts.org
In heterobimetallic complexes containing a direct Co-V bond, intense visible absorption bands have been characterized as intermetal (M → V) charge-transfer transitions. dalalinstitute.com These transitions signify the movement of electron density from the cobalt center to the vanadium center upon absorption of light. Such phenomena are distinct from the more commonly studied metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) events. illinois.edulibretexts.orgacs.org
The conditions for MLCT typically involve a metal in a low oxidation state and a ligand with low-lying empty π* orbitals. libretexts.orgdalalinstitute.com Conversely, LMCT is favored when the metal is in a high oxidation state and the ligand has high-energy lone pairs of electrons. dalalinstitute.com The exploration of direct MMCT in Co-V systems provides deeper insight into the electronic coupling between the two metal centers and how this interaction can influence the material's properties and reactivity.
Structure-Property Relationships and Dimensionality Effects
The functional performance of cobalt-vanadium materials is not only dictated by their electronic structure but is also profoundly influenced by their physical form, including morphology and dimensionality at the nanoscale.
Impact of Nanostructure Morphology (e.g., Nanosheets, Nanorods, Nanoplates) on Functional Performance
Controlling the morphology of cobalt-vanadium nanomaterials is a powerful strategy for tuning their properties. Different shapes, such as nanosheets, nanorods, and nanoplates, offer distinct advantages in terms of active site exposure, mass transport, and electronic properties.
Nanosheets: Two-dimensional nanosheet arrays provide a very high surface area-to-volume ratio. In Co-V layered double hydroxides (LDHs), a nanosheet structure was found to expose a high number of active sites for the electrocatalytic conversion of urea. researchgate.net Similarly, CoFeV LDH nanosheet arrays demonstrated superior water oxidation performance, affording low overpotentials. acs.orgfigshare.com The high performance of nitrogen-doped cobalt vanadium oxide nanosheets in water splitting is also attributed to the morphology, which maximizes the exposure of active sites and accelerates mass transfer. gxnu.edu.cnnih.gov
Nanorods: One-dimensional nanorods offer directional pathways for charge transport. Cobalt-doped vanadium sulfide nanorods anchored on graphene have been developed for supercapacitors. acs.org This distinct nanostructure creates more defects and facilitates rich redox reactions, leading to enhanced electrochemical performance. acs.org The synthesis of Co nanorods has been shown to result in materials with large magnetic anisotropy, making them interesting for high-density magnetic recording.
Nanoplates: The functional properties of nanoplates are often dependent on which crystal facets are exposed. The catalytic properties of hexagonal CoO nanoplates have been shown to vary with the crystal shape and dimensions.
The following table summarizes the influence of different nanostructure morphologies on the performance of cobalt-vanadium and related systems.
| Morphology | System Example | Key Advantage | Application | Reference |
|---|---|---|---|---|
| Nanosheets | Co-V Layered Double Hydroxides | High exposure of active sites | Urea Oxidation | researchgate.net |
| Nanosheets | N-doped Cobalt Vanadium Oxide | Maximized active sites, accelerated mass transfer | Water Splitting | gxnu.edu.cnnih.gov |
| Nanorods | Co-doped Vanadium Sulfide/Graphene | Creates defects, rich redox reactions | Supercapacitors | acs.org |
Role of Crystal Structure, Space Groups, and Lattice Parameters in Material Behavior
The material behavior of cobalt-vanadium (Co-V) systems is intrinsically linked to their crystallographic characteristics. The specific arrangement of atoms, defined by the crystal structure, space group, and lattice parameters, dictates fundamental properties such as magnetic behavior, mechanical strength, and electronic conductivity.
In the binary Co-V system, several intermetallic phases exist, each with a unique crystal structure that influences its properties. For instance, the Co₃V phase can exist in different structures. An L1₂ structure can be obtained by quenching, but it is considered a metastable phase. nih.gov The stable form of Co₃V possesses a hexagonal ordered structure (hP24). nih.gov The transition between these phases, and to a disordered face-centered cubic (FCC) structure at higher temperatures, highlights the critical role of crystallography in the stability and properties of these alloys. nih.gov The crystallographic details for various phases within the Co-V system are summarized in Table 1.
The crystal structure also has a profound impact on the mechanical properties of cobalt alloys. Cobalt itself undergoes a crystal transformation from a hexagonal close-packed (hcp) structure at temperatures below 417°C to a face-centered cubic (FCC) structure at higher temperatures. uow.edu.auresearchgate.net The hexagonal form is known to exhibit lower friction and wear characteristics compared to the face-centered-cubic form, a behavior attributed to the different slip systems available in each crystal structure. researchgate.net This fundamental property of cobalt carries over into its alloys. For example, in iron-cobalt-vanadium alloys, the addition of vanadium can enhance processability, which is related to the resulting microstructure and phase stability. aip.orgresearchgate.net
In oxide systems, such as cobalt vanadate (CoV₂O₆), the crystal structure is also a defining factor for its behavior. CoV₂O₆ has been synthesized with a monoclinic crystal structure belonging to the C121 space group. acs.org The specific lattice parameters (a = 9.2560 Å, b = 3.5080 Å, c = 6.6260 Å) define the unit cell and the arrangement of cobalt, vanadium, and oxygen atoms, which in turn determines its electronic band structure and photocatalytic activity. acs.org
Interactive Data Table: Crystallographic Data of Selected Cobalt-Vanadium Phases
Defect Engineering and Heteroatom Doping Strategies (e.g., N-doping, RuO₂ modification, Zn/V co-substitution)
Defect engineering and heteroatom doping are powerful strategies to tailor the electronic structure and create active sites in cobalt-vanadium materials, thereby enhancing their performance in applications like electrocatalysis. researchgate.netmdpi.comrsc.org These strategies involve the intentional introduction of imperfections, such as vacancies or foreign atoms, into the material's lattice. mdpi.comrsc.org
Nitrogen-doping (N-doping) has emerged as an effective method to improve the electrocatalytic activity of cobalt-vanadium oxides for water splitting. acs.orggxnu.edu.cn Introducing nitrogen into the cobalt vanadium oxide lattice can enhance conductivity and promote charge transfer. gxnu.edu.cn For instance, a series of N-doped cobalt vanadium oxides, synthesized by nitriding a Co₂V₂O₇ precursor, showed that N-doping could overcome limitations in conductivity, thereby improving both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) activities. gxnu.edu.cn The formation of a Co/VN nano-heterojunction anchored on N-doped carbon further illustrates this synergy, where vanadium nitride acts as a "bridge" for electron transfer, enhancing the electronic interplay between cobalt and the carbon support. acs.org
Zn/V co-substitution has been explored in related ferrite (B1171679) systems to modify magnetic and structural properties. In a study on CoFe₂O₄ nanoparticles, co-substitution of zinc (Zn) and vanadium (V) was found to alter the cation distribution within the spinel structure. nih.gov This change in the arrangement of ions on the tetrahedral (A) and octahedral (B) sites directly impacts the superexchange interactions between magnetic ions, leading to significant changes in magnetic properties like saturation magnetization and coercivity. nih.gov While this specific study focuses on cobalt ferrite, the principles of co-substitution to tune material properties are broadly applicable to other mixed-metal oxide systems, including those containing cobalt and vanadium.
Information on RuO₂ modification specifically for cobalt-vanadium compounds is not extensively detailed in the available research. However, the modification of catalysts with ruthenium dioxide (RuO₂) is a known strategy for enhancing electrocatalytic activity, particularly for the OER. frontiersin.orgmdpi.com Strategies such as heterostructure construction, atomic doping, and defect engineering are employed to improve the performance of RuO₂-based catalysts. mdpi.com It is plausible that creating heterointerfaces between cobalt-vanadium materials and RuO₂ could lead to synergistic effects, combining the properties of both components to create more efficient catalysts.
Influence of Thin Film Growth Parameters on Structural Features and Electronic Properties
The structural and electronic properties of cobalt-vanadium thin films are highly dependent on the synthesis method and the specific growth parameters employed. Techniques such as electrodeposition and aerosol-assisted chemical vapor deposition (AACVD) allow for the fabrication of thin films with tailored characteristics. koreascience.kracs.org
During the electrodeposition of CoFeV thin films, the current density is a critical parameter that influences the film's composition, grain size, and magnetic properties. koreascience.kr An increase in current density was found to decrease the grain size and increase the lattice constant of the deposited film. koreascience.kr This alteration in the microstructure directly affects the electronic and magnetic behavior, with the saturation magnetization increasing and the coercivity decreasing as the current density is raised. koreascience.kr This demonstrates a clear link between a controllable growth parameter and the resulting functional properties of the film.
Similarly, the deposition time in the AACVD process for amorphous cobalt-vanadium mixed oxide (CoVOx) films plays a crucial role. acs.org Using cobalt(II) acetylacetonate and vanadium(III) acetylacetonate as precursors, the growth patterns of the mixed oxide films on a fluorine-doped tin oxide (FTO) substrate were observed as a function of time. acs.org The thickness and morphology of the films, which are dependent on the deposition duration, were found to influence the material's conductivity and electrocatalytic activity for water oxidation. acs.org Thinner films with a fibrous network exhibited enhanced conductivity, likely due to a higher number of available active sites. acs.org
The choice of substrate and post-deposition treatments, such as annealing, also significantly impacts the final properties of vanadium-based oxide films. frontiersin.orgmdpi.comnih.gov The lattice mismatch between the film and the substrate can influence nucleation and growth, while annealing can promote crystallization and phase transformations. frontiersin.org For instance, the growth of ultrathin vanadium oxide films on highly oriented pyrolytic graphite (HOPG) can be tuned by adjusting the deposition time and post-annealing conditions to achieve crystalline monolayer structures. mdpi.com These findings underscore the importance of precise control over deposition parameters to engineer the structural and electronic properties of cobalt-vanadium thin films for specific applications.
Phase Transition Mechanisms
Investigation of Metal-Insulator Transitions (MIT) in Vanadium Oxides (e.g., VO₂)
Vanadium dioxide (VO₂) is a canonical example of a material exhibiting a thermally driven, reversible metal-insulator transition (MIT). aip.orgresearchgate.net At a critical temperature (TC) of approximately 68°C, pristine VO₂ undergoes a structural transformation from a low-temperature monoclinic (M1) insulating phase to a high-temperature rutile (R) metallic phase. aip.org This transition is accompanied by a dramatic change in electrical resistivity and optical properties, making it a subject of intense fundamental research and a candidate for various applications. researchgate.net
The mechanism driving the MIT in VO₂ has been a long-standing debate, with arguments supporting both electron-electron correlation effects (a Mott transition) and structural instabilities (a Peierls transition). nih.gov The low-temperature monoclinic phase is characterized by the dimerization of vanadium atoms, forming V-V pairs. aip.org As the material is heated through the transition, these V-V dimers break, and the lattice rearranges into the more symmetric rutile structure, which is metallic. aip.org Investigations using ultrahigh magnetic fields on tungsten-doped VO₂ have suggested that the structural instability is a more essential driving force, as the magnetic field can induce the metallic phase by dissociating the V-V dimers via the spin Zeeman effect. nih.gov
Introducing dopants, such as cobalt, into the VO₂ lattice is a key strategy to probe and manipulate the MIT. Cobalt doping directly influences the structural and electronic properties that govern this transition. nih.govaip.orgacs.org
Elucidation of Structural Phase Transition Mechanisms and Associated Phenomena
The introduction of cobalt into the vanadium dioxide lattice directly perturbs the structural phase transition that underpins the MIT. When a V⁴⁺ ion is substituted by a Co²⁺ ion in the VO₂ lattice, it introduces both structural and electronic changes. aip.org The larger ionic radius of cobalt compared to vanadium can induce strain in the crystal lattice. aip.org
X-ray diffraction (XRD) studies on cobalt-doped VO₂ thin films show that as the cobalt concentration increases, the XRD peaks corresponding to the monoclinic VO₂ phase shift to lower angles. aip.org This shift indicates an expansion of the lattice, specifically an increase in the compressive strain along certain crystallographic axes. aip.org This induced strain is believed to weaken the V-V dimerization in the insulating state. aip.org The structural transformation from the monoclinic to the rutile phase is the primary mechanism of the MIT. By weakening the V-V pairs that characterize the insulating monoclinic phase, cobalt doping facilitates the transition to the metallic rutile phase at a lower temperature. aip.org
Furthermore, doping can lead to increased inhomogeneity and a deterioration of crystallinity, which can broaden the phase transition. aip.orgresearchgate.net This is observed as an increase in the full width at half maximum (FWHM) of the XRD peaks and a larger thermal hysteresis in the transition. aip.org The disruption of the V-V chains and the alteration of lattice symmetry by foreign dopant atoms lead to a more disordered and less cooperative phase transition. aip.org
Strategies for Tuning Critical Transition Temperatures via Doping and Compositional Control
Compositional control, particularly through elemental doping, is the most effective and widely used strategy for tuning the critical transition temperature (TC) of the MIT in VO₂. The goal is often to reduce TC from ~68°C to near room temperature for practical applications like smart windows. nih.govuow.edu.auacs.org
Cobalt has been demonstrated to be an effective dopant for reducing the TC of VO₂. nih.govaip.orgacs.org The substitution of V⁴⁺ by Co²⁺ introduces charge carriers and induces lattice strain, both of which contribute to destabilizing the insulating monoclinic phase and favoring the metallic rutile phase. aip.org Studies on epitaxial cobalt-doped VO₂ thin films have shown a systematic decrease in TC with increasing cobalt concentration. For example, a doping concentration of 10% can reduce the transition temperature to 44°C. nih.govuow.edu.auacs.org Another study demonstrated that cobalt doping could tune the TC over a wide range, from 341.94 K (68.79°C) down to 327.35 K (54.2°C). aip.org
The efficiency of a dopant in reducing TC is often related to the number of free electrons it can donate to the system. High-valence dopants like tungsten (W⁶⁺) are very effective at reducing TC. The mechanism for cobalt (which is typically in a +2 state) is more complex, involving the generation of oxygen vacancies for charge compensation, which also contributes to the reduction of TC. aip.org The relationship between cobalt doping concentration and the resulting transition temperature is summarized in the table below.
Interactive Data Table: Effect of Cobalt Doping on the MIT Temperature of VO₂
This precise control over the critical transition temperature through doping demonstrates a powerful method for engineering the functional properties of cobalt-vanadium oxide systems.
Advanced Applications and Functional Materials Research of Cobalt Vanadium Compounds
Electrocatalysis for Sustainable Energy Conversion
Cobalt-vanadium compounds have emerged as highly promising and cost-effective electrocatalysts for critical reactions in sustainable energy conversion technologies. Their unique electronic structures and synergistic effects between cobalt and vanadium enable efficient catalytic activity for the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and urea oxidation reaction (UOR), positioning them as viable alternatives to precious metal catalysts.
Electrocatalysts for Hydrogen Evolution Reaction (HER)
The electrochemical hydrogen evolution reaction (HER) is a cornerstone of green hydrogen production through water splitting. Cobalt-vanadium-based materials have demonstrated remarkable activity for HER in alkaline media. For instance, a bifunctional catalyst, Ru-CoVO-4, exhibits a low overpotential of 49 mV to achieve a current density of 10 mA cm⁻² semanticscholar.org. Another example, Co/VN, requires an overpotential of 92 mV to reach the same current density wikipedia.org. The HER performance of these materials is often evaluated by their Tafel slope, which provides insight into the reaction mechanism. For Co/VN, the Tafel slope is approximately 52.49 mV dec⁻¹, suggesting that the Volmer-Heyrovsky mechanism governs the reaction, with the electrochemical desorption step being rate-determining wikipedia.org.
Interactive Table: HER Performance of Cobalt-Vanadium Electrocatalysts
| Electrocatalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| Ru-CoVO-4 | 49 | Not Specified | semanticscholar.org |
| Co/VN | 92 | 52.49 | wikipedia.org |
| Co₀.₂-VOOH | 130 | Not Specified |
Electrocatalysts for Oxygen Evolution Reaction (OER)
The oxygen evolution reaction (OER) is the anodic half-reaction in water splitting and often represents a significant kinetic bottleneck. Cobalt-vanadium compounds have shown exceptional performance as OER electrocatalysts. Amorphous cobalt vanadium oxide (a-CoVOₓ) deposited on nickel foam is a notable example, requiring a low overpotential of 254 mV to deliver a current density of 10 mA cm⁻², with a small Tafel slope of 35 mV dec⁻¹ daneshyari.comresearchgate.netresearchgate.net. Another advanced material, a vanadium-cobalt oxyhydroxide (Co₀.₈V₀.₂OOH), achieves an ultralow overpotential of 190 mV at 10 mA cm⁻² with a Tafel slope of 39.6 mV dec⁻¹ rsc.org. The introduction of vanadium into cobalt-based layered double hydroxides (LDHs) has also proven effective, with a NiCoV-LDH catalyst needing an overpotential of 280 mV, which is 42 mV less than its pristine NiCo-LDH counterpart researchgate.net.
Interactive Table: OER Performance of Cobalt-Vanadium Electrocatalysts
| Electrocatalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| a-CoVOₓ on Ni foam | 254 | 35 | daneshyari.comresearchgate.netresearchgate.net |
| Co₀.₈V₀.₂OOH | 190 | 39.6 | rsc.org |
| Ru-CoVO-4 | 220 | Not Specified | semanticscholar.org |
| Co₂VO₄ | 300 | 65.32 | wikipedia.org |
| NiCoV-LDH | 280 | Not Specified | researchgate.net |
| CoFeV LDH/NF | 242 | Not Specified | coventry.ac.uk |
Catalytic Mechanisms and Reaction Pathways in Water Splitting
The enhanced catalytic activity of cobalt-vanadium compounds in water splitting is attributed to the synergistic interplay between the two metals. Density Functional Theory (DFT) calculations have been employed to understand the reaction mechanisms at an atomic level. For the HER, the Tafel slope of Co-V bimetallic catalysts suggests that the reaction proceeds via the Volmer-Heyrovsky mechanism, where the electrochemical desorption of hydrogen from the catalyst surface is the rate-limiting step wikipedia.org.
Electrocatalysts for Urea Oxidation Reaction (UOR)
The urea oxidation reaction (UOR) presents an energy-saving alternative to the OER for hydrogen production, as it has a lower thermodynamic potential. Cobalt-vanadium layered double hydroxides (CoV-LDHs) have demonstrated high efficiency as UOR electrocatalysts. These materials can achieve a current density of 10 mA cm⁻² at a potential of 1.52 V (vs. RHE) in an alkaline solution containing urea. This is significantly lower than the potential required for water oxidation. The enhanced UOR performance is attributed to several factors, including the nanosheet structure that exposes a high number of active sites, improved wettability due to the introduction of vanadium, and a favorable d-electron compensation effect between Co and V that promotes urea adsorption. The Tafel slope for CoV-LDHs in UOR is 99.9 mV dec⁻¹, indicating faster kinetics compared to cobalt hydroxide (B78521) alone.
Interactive Table: UOR Performance of Cobalt-Vanadium Electrocatalysts
| Electrocatalyst | Potential for 10 mA cm⁻² (V vs. RHE) | Tafel Slope (mV dec⁻¹) | Reference |
| CoV-LDHs | 1.52 | 99.9 |
Materials for Electrochemical Energy Storage Systems
Advanced Anode Materials in Lithium-Ion Batteries
Cobalt-vanadium oxides have been investigated as promising anode materials for lithium-ion batteries (LIBs) due to their high theoretical capacities. These materials store lithium ions through conversion reactions, which can deliver higher energy densities than traditional graphite anodes.
A composite of cobalt vanadate (B1173111) (CoV₂O₆) and natural graphite (NG) has shown excellent electrochemical performance. This anode material exhibits an initial discharge capacity of 902 mAh g⁻¹ and a charge capacity of 638 mAh g⁻¹ at a specific current of 110 mA g⁻¹. After 100 cycles, the discharge and charge capacities are well-maintained at 669 and 665 mAh g⁻¹, respectively, demonstrating good cycling stability daneshyari.com. Another cobalt vanadium oxide, Co₂V₂O₇, has also been explored as an anode material. While specific cycling data is less detailed, it has been noted for its potential as a high-capacity anode material.
The charge/discharge mechanism of CoV₂O₆ involves a structural variation where LiV₂O₅ and Co₃V₂O₈ are initially formed, followed by the transition of Co₃V₂O₈ to LiₓV₂O₅ and CoO, and finally the reduction of CoO to metallic Co. This process is accompanied by an amorphization of the Co₃V₂O₈ structure, which is maintained during subsequent cycling daneshyari.com.
Interactive Table: Performance of Cobalt-Vanadium Oxide Anodes in LIBs
| Anode Material | Initial Discharge Capacity (mAh g⁻¹) | Capacity after 100 Cycles (mAh g⁻¹) | Current Density (mA g⁻¹) | Reference |
| CoV₂O₆/NG | 902 | 669 | 110 | daneshyari.com |
| Co₂V₂O₇ | Not specified in detail | Not specified in detail | Not specified in detail |
Polysulfide Adsorbers and Converters in Lithium-Sulfur Batteries
The development of high-performance lithium-sulfur (Li-S) batteries is significantly hampered by the notorious "shuttle effect" of lithium polysulfides (LiPSs) and their sluggish conversion kinetics. To address these challenges, cobalt-vanadium compounds have emerged as highly effective host materials for sulfur cathodes, functioning as both potent polysulfide adsorbers and efficient catalytic converters.
Research has focused on regulating the electronic structure of host materials to enhance surface polysulfide adsorption and facilitate interfacial electron transfer. figshare.comacs.org A key example is the use of cobalt-doped vanadium nitride (Co-VN). figshare.comacs.org Theoretical calculations have shown that doping vanadium nitride with cobalt significantly enhances its polysulfide adsorption energy. figshare.comacs.org For instance, the adsorption energy for Co-VN was calculated to be -5.04 eV, a marked improvement over the -4.14 eV for undoped VN. figshare.comacs.org This stronger chemical anchoring effectively traps LiPSs, mitigating the shuttle effect.
Beyond strong adsorption, cobalt-vanadium compounds also accelerate the kinetics of polysulfide conversion. The introduction of cobalt into the VN lattice optimizes the electronic structure, which boosts the kinetics of polysulfide conversion. rsc.org This synergistic effect of strong anchoring and rapid conversion leads to substantial improvements in battery performance.
Electrochemical tests on cathodes using Co-VN microflower hierarchical structures have demonstrated these benefits. A Co-VN/sulfur composite cathode achieved an impressive initial capacity of 706 mAh g⁻¹ at a high rate of 2.0 C, with a remarkably low capacity fading rate of just 0.034% per cycle over 500 cycles. figshare.comacs.org Furthermore, even with a high areal sulfur loading of 4.42 mg cm⁻², the cathode delivered a discharge capacity of 873 mAh g⁻¹ and a decay rate of only 0.028% per cycle over 100 cycles. figshare.comacs.org Another study on a Co-VN/NC multifunctional catalyst reported a high initial discharge capacity of 1521 mAh g⁻¹ at 0.1 C and sustained a capacity of approximately 490 mAh g⁻¹ at 2 C after 1000 cycles. rsc.org
Performance of Cobalt-Vanadium Compounds in Li-S Batteries
| Material | Key Performance Metric | Value | Conditions | Reference |
|---|---|---|---|---|
| Co-VN | Polysulfide Adsorption Energy | -5.04 eV | Theoretical Calculation | figshare.comacs.org |
| VN (undoped) | Polysulfide Adsorption Energy | -4.14 eV | Theoretical Calculation | figshare.comacs.org |
| Co-VN/S Composite | Initial Capacity | 706 mAh g⁻¹ | at 2.0 C | figshare.comacs.org |
| Co-VN/S Composite | Capacity Fade Rate | 0.034% per cycle | over 500 cycles at 2.0 C | figshare.comacs.org |
| Co-VN/S Composite | Discharge Capacity (High Loading) | 873 mAh g⁻¹ | 4.42 mg cm⁻² S loading | figshare.comacs.org |
| Co-VN/NC Catalyst | Initial Discharge Capacity | 1521 mAh g⁻¹ | at 0.1 C | rsc.org |
| Co-VN/NC Catalyst | Long-term Capacity | ~490 mAh g⁻¹ | after 1000 cycles at 2 C | rsc.org |
Electrode Materials for Supercapacitors
Cobalt-vanadium compounds, particularly mixed transition-metal oxides, are being actively investigated as advanced electrode materials for supercapacitors due to their potential for high specific capacitance and energy density. researchgate.net These materials leverage the synergistic effects between cobalt and vanadium to provide rich redox reactions, which are essential for pseudocapacitive energy storage. researchgate.net Among various metal oxides, cobalt oxides like Co₃O₄ are noted for their significant theoretical specific capacitance of 3560 F g⁻¹. mdpi.commdpi.com
One promising strategy involves anchoring cobalt vanadium oxide onto conductive substrates like graphene. For instance, an asymmetric supercapacitor using a nitrogen-doped vanadium sulfide/graphene (NVS/G) composite as one electrode achieved a high energy density of 74.7 Wh kg⁻¹ at a power density of 0.8 kW kg⁻¹. researchgate.net This device also demonstrated excellent long-term stability, retaining 88.2% of its initial capacitance after 10,000 charge-discharge cycles. researchgate.net The superior performance is attributed to the composite structure which provides a large number of active sites and a high active surface area for electrochemical reactions. researchgate.net
The synthesis of bimetallic oxides like cobalt vanadates allows for the creation of materials with higher electrical conductivity and more abundant redox reactions compared to single metal oxides. researchgate.net The design of nanostructured architectures, such as the growth of cobalt vanadium oxide nanoplates, is a key area of research aimed at maximizing the electrode-electrolyte interface and enhancing ion diffusion pathways. The development of these composite structures offers great potential for various energy storage applications. researchgate.net
Performance of Cobalt-Vanadium Based Supercapacitor Electrodes
| Electrode Material | Device Configuration | Energy Density | Power Density | Cycling Stability | Reference |
|---|---|---|---|---|---|
| NVS/G // rGO | Asymmetric Supercapacitor | 74.7 Wh kg⁻¹ | 0.8 kW kg⁻¹ | 88.2% retention after 10,000 cycles | researchgate.net |
Catalytic Enhancements in Vanadium Redox Flow Batteries (VRFBs)
Vanadium redox flow batteries (VRFBs) are a leading technology for large-scale energy storage, but their efficiency can be limited by the sluggish electrochemical kinetics of the vanadium redox reactions, particularly at the positive electrode (VO²⁺/VO₂⁺). mdpi.commdpi.com Cobalt-based compounds have been successfully employed as catalysts to enhance the performance of VRFB electrodes, which are typically made of carbon or graphite felt. mdpi.comresearchgate.net
One effective approach involves creating a cobalt and nitrogen co-doped 3D carbon nanostructure on a carbon felt electrode (Co-CN@CF). mdpi.com This unique structure provides a highly efficient catalyst that significantly improves the electrochemical activity towards the VO²⁺/VO₂⁺ redox couple. mdpi.com A VRFB utilizing the Co-CN@CF electrode demonstrated an average cell voltage efficiency of 86% and an energy efficiency of 82% at a current density of 80 mA cm⁻², representing an improvement of over 10% compared to traditional carbon felt. mdpi.com Moreover, these modified electrodes show excellent long-term stability over 1000 cycles. mdpi.com
Another strategy involves using cobalt-containing metal-organic frameworks (MOFs), such as ZIF-67, as precursors to synthesize catalysts. mdpi.comresearchgate.net Thermal decomposition of ZIF-67 under different conditions can produce materials like Co/NC (cobalt nanoparticles embedded in nitrogen-doped carbon) or Co₃O₄. mdpi.com Electrodes coated with these derivatives exhibit significantly lower charge transfer resistance. researchgate.net The Co/NC-800 catalyst, in particular, delivered the highest energy efficiency and discharge capacity, maintaining stable performance over 100 cycles. researchgate.net The metallic cobalt phase is noted to have higher electrical conductivity compared to the cobalt oxide spinel structure, leading to more efficient charge transfer. mdpi.com Additionally, research into novel electrolyte systems has explored a vanadium/cobalt redox couple, which was found to increase the cell potential of the battery to 2.35 V during charging, higher than that of conventional aqueous VRFBs. researchgate.net
Performance Enhancements in VRFBs with Cobalt-Vanadium Catalysts
| Catalyst/System | Metric | Value | Condition | Reference |
|---|---|---|---|---|
| Co-CN@CF | Voltage Efficiency (VE) | 86% | at 80 mA cm⁻² | mdpi.com |
| Co-CN@CF | Energy Efficiency (EE) | 82% | at 80 mA cm⁻² | mdpi.com |
| Co/NC-800//GF | Cycling Stability | Stable over 100 cycles | - | researchgate.net |
| Vanadium/Cobalt Redox Couple | Cell Potential (Charging) | 2.35 V | - | researchgate.net |
Magnetic Materials and Spintronic Applications
Investigations of Magnetic Properties in Cobalt Vanadates and Cobalt-Vanadium Alloys
Cobalt-vanadium alloys, particularly those also containing iron, are a class of soft magnetic materials known for their exceptional magnetic properties. magnet-materials.com These alloys are characterized by a very high saturation magnetization (Bs), which can reach up to 2.4 Tesla, the highest among all soft magnetic alloys. etwinternational.mx They also possess a high Curie temperature (Tc), allowing them to maintain their magnetic stability at elevated temperatures. etwinternational.mx For example, the 1J22 series of alloys has a Curie temperature of 980°C.
The addition of vanadium to iron-cobalt (FeCo) alloys serves multiple purposes. While ternary additions of vanadium to the B2 FeCo system can result in a reduced magnetic strength due to a decrease in magnetic moments, it effectively improves the material's ductility. scielo.org.za This enhancement in mechanical properties is crucial for the processability and reliability of components made from these alloys. magnet-materials.com Vanadium additions have been shown to impart higher tensile strength and elongation at room temperature. scielo.org.za
In cobalt vanadates, such as V-doped cobalt ferrite (B1171679) (CoFe₂O₄), vanadium plays a different role. The introduction of vanadium can increase the coercivity of the material, transitioning its properties towards those of a hard magnetic material. irantypist.com The saturation magnetization and coercivity values are strongly dependent on the vanadium content and particle size. irantypist.com This tunability allows for the development of magnetic materials with tailored properties for specific applications, from micro motors and relays to specialized electromagnetic devices. magnet-materials.com
Magnetic Properties of Cobalt-Vanadium Alloys
| Alloy System | Property | Value | Reference |
|---|---|---|---|
| Iron-Cobalt-Vanadium Alloy | Max. Saturation Magnetization (Bs) | 2.4 T | etwinternational.mx |
| 1J22 Alloy | Magnetostriction Coefficient | 60–100 × 10⁻⁶ | etwinternational.mx |
| 1J22 Series Alloy | Curie Temperature (Tc) | 980 °C | |
| V-doped CoFe₂O₄ (Co₀.₈₅V₀.₁₅Fe₂O₄) | Maximum Coercivity (Hc) | ~916 Oe | irantypist.com |
| B2 FeCo-V | Effect of V | Reduced magnetic moment, improved ductility | scielo.org.za |
Research on Diluted Magnetic Semiconductors (DMS) Incorporating Cobalt and Vanadium
Diluted magnetic semiconductors (DMS) are materials where a small fraction of the host semiconductor's cations are replaced by magnetic transition metal ions, potentially inducing ferromagnetism while retaining semiconductor properties. wikipedia.org These materials are of great interest for spintronic applications, which utilize the spin of electrons in addition to their charge. aps.org Research has explored the incorporation of both cobalt and vanadium into various semiconductor hosts to achieve room-temperature ferromagnetism.
In one significant area of research, cobalt is doped into wide-band-gap metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO₂). wikipedia.org Studies on ferromagnetic Zn₁₋ₓCoₓO have provided clear evidence for the presence of oxygen vacancies (VO) that are preferentially located near the cobalt impurity atoms. aps.org These Co-VO complexes are believed to play a crucial role in mediating the ferromagnetic ordering observed at room temperature in these materials. aps.org Similarly, cobalt-doped TiO₂ has been shown to be ferromagnetic above 400 K. wikipedia.org
Vanadium has also been successfully used as a dopant to induce magnetism. A notable example is vanadium-doped tungsten disulfide (V-doped WS₂) monolayers, which exhibit intrinsic room-temperature ferromagnetism. nih.gov The magnetic properties in this 2D-DMS were found to be dependent on the dopant concentration, with the ferromagnetic signal peaking at an intermediate vanadium concentration of approximately 2 at%. nih.gov At higher concentrations, the magnetism decreases, which is attributed to quenching from orbital hybridization as the V-V spacing becomes smaller. nih.gov This research demonstrates a promising path toward creating 2D spintronic devices that can operate at room temperature. nih.gov
Properties of Cobalt and Vanadium-based Diluted Magnetic Semiconductors
| DMS System | Host Material | Dopant(s) | Key Finding | Reference |
|---|---|---|---|---|
| Zn₁₋ₓCoₓO | Zinc Oxide (ZnO) | Cobalt (Co) | Ferromagnetism linked to Co-Oxygen Vacancy complexes. | aps.org |
| Co-doped TiO₂ | Titanium Dioxide (TiO₂) | Cobalt (Co) | Ferromagnetic above 400 K. | wikipedia.org |
| V-doped WS₂ | Tungsten Disulfide (WS₂) | Vanadium (V) | Room-temperature ferromagnetism, peaks at ~2 at% V. | nih.gov |
| (Gd, Co) co-doped ZnO | Zinc Oxide (ZnO) | Gadolinium (Gd), Cobalt (Co) | Room-temperature ferromagnetic properties observed. | mdpi.comrsc.org |
Cation Distribution Effects in Cobalt-Vanadium Spinel Ferrites and their Magnetic Implications
Studies using techniques like Rietveld analysis of X-ray diffraction data have been employed to determine this cation distribution. researchgate.net Research on CoFe₂₋ₓVₓO₄ has shown that for low vanadium concentrations (x ≤ 0.10), the vanadium ions predominantly occupy the octahedral (B) sites. researchgate.net As the vanadium content increases beyond this threshold, a smaller amount begins to occupy the tetrahedral (A) sites, although the majority remains in the B-sites. researchgate.net This substitution pattern directly impacts the magnetic moments of the sublattices and the superexchange interactions between them. researchgate.net
Thermoelectric Materials Research
Optimization of Seebeck Coefficient and Electrical Conductivity
The power factor (S²σ) is a crucial metric for evaluating the electrical performance of a thermoelectric material. In cobalt-vanadium systems, particularly the half-Heusler compound VCoSb, research has demonstrated that carefully engineering the material's stoichiometry is an effective strategy for optimizing the Seebeck coefficient and electrical conductivity.
One key approach is the introduction of vacancies on the vanadium site, creating nonstoichiometric compositions denoted as V₁₋ₓCoSb. VCoSb, a 19-valence electron compound, exhibits moderate n-type thermoelectric properties. By introducing a controlled number of vanadium vacancies (e.g., x=0.1 in V₀.₉CoSb), the carrier concentration can be optimized. This optimization leads to a significant increase in the Seebeck coefficient. For instance, the V₀.₉CoSb sample achieves a peak Seebeck coefficient of –153 µV/K at 873 K. mdpi.com This enhancement in the Seebeck coefficient, combined with favorable electrical conductivity, results in an improved power factor. The V₀.₉CoSb composition shows a peak power factor of 29 µW cm⁻¹ K⁻², a notable improvement over the stoichiometric VCoSb, which has a power factor of 21 µW cm⁻¹ K⁻² at 973 K. mdpi.comnih.gov This demonstrates that creating moderate V vacancies is a viable method to enhance the electrical transport properties essential for high-performance thermoelectric materials. nih.gov
Table 1: Thermoelectric Properties of V₁₋ₓCoSb Compounds at 873 K
Compound Seebeck Coefficient (S) at 873 K (µV/K) Power Factor (S²σ) at 873 K (µW cm⁻¹ K⁻²) Peak ZT Value Temperature for Peak ZT (K) VCoSb ~-130 ~21 ~0.5 973 V₀.₉₅CoSb ~-145 ~25 ~0.55 873 V₀.₉CoSb -153 29 0.6 873
Data compiled from studies on nonstoichiometric VCoSb half-Heusler alloys. mdpi.comnih.gov
Strategies for Thermal Conductivity Reduction in Cobalt-Vanadium Systems
A high ZT value necessitates low thermal conductivity (κ) to maintain a large temperature gradient. The total thermal conductivity is a sum of electronic (κe) and lattice (κL) contributions. While κe is related to electrical conductivity through the Wiedemann-Franz law, κL can be independently minimized by introducing scattering centers for phonons, which are the primary carriers of heat in the lattice. tandfonline.com
Several strategies are employed to reduce κL in Co-V based thermoelectric materials:
Alloy Scattering: Introducing atoms of different mass and size into the crystal lattice creates point defects that effectively scatter short-wavelength phonons. rsc.orgresearchgate.net This is a fundamental approach used in many thermoelectric alloys to suppress heat transport without drastically affecting electrical conductivity.
Vacancy and Secondary Phase Scattering: In the V₁₋ₓCoSb system, while moderate vanadium vacancies are beneficial for the power factor, excessive vacancies (x > 0.1) lead to the formation of a CoSb secondary phase. nih.gov While this can introduce additional interfaces for phonon scattering, it can also negatively impact electrical properties and increase total thermal conductivity if not carefully controlled. mdpi.comnih.gov
Nanostructuring: Creating materials with nanoscale grains or features introduces a high density of interfaces that are highly effective at scattering mid-to-long wavelength phonons. nih.govobservatorioplastico.com This "phonon glass electron crystal" approach aims to disrupt heat flow significantly while allowing electrons to pass with minimal obstruction. tandfonline.com For Co-V alloys, this can be achieved through techniques like ball milling and spark plasma sintering to produce bulk materials with nanoscale grain structures.
In V₀.₈₇CoSb, an ultralow lattice thermal conductivity of approximately 2.2 W m⁻¹ K⁻¹ has been reported, which is a key factor in its promising thermoelectric performance. rsc.org This value is significantly lower than that of many other half-Heusler compounds and is attributed to the high concentration of intrinsic vacancies that enhance phonon scattering. rsc.orgmmc-series.org.uk
Enhancement of the Dimensionless Figure of Merit (ZT) for Energy Harvesting
The ultimate goal of thermoelectric materials research is to maximize the dimensionless figure of merit, ZT. This is achieved by the synergistic optimization of the power factor and the reduction of thermal conductivity.
In the VCoSb half-Heusler system, the strategy of introducing vanadium vacancies has proven effective in enhancing the ZT value. By optimizing the carrier concentration, the power factor is increased. Concurrently, the vacancies and resulting structural complexities contribute to lower lattice thermal conductivity. The combination of an enhanced power factor and low thermal conductivity leads to a significant improvement in ZT. The nonstoichiometric sample V₀.₉CoSb exhibits a peak ZT value of 0.6 at 873 K, which represents a 25% enhancement compared to the stoichiometric VCoSb. mdpi.comnih.gov Further research into other 19-valence electron half-Heuslers like NbCoSb has shown that vacancy engineering is a potent new route for tuning thermoelectric parameters, achieving ZT values as high as 0.9. rsc.org These findings underscore the potential of defect engineering in cobalt-vanadium compounds to create efficient materials for waste heat recovery and energy harvesting applications. nih.govrsc.org
Functional Thin Films and Coating Technologies
Cobalt-vanadium compounds, particularly cobalt-doped vanadium oxides, are at the forefront of research into functional thin films and advanced coating technologies. These materials exhibit properties that can be precisely controlled and tuned, making them suitable for applications ranging from energy-efficient "smart windows" to novel electronic devices. The focus of this research is on manipulating the material's structure at the atomic level to achieve desired optoelectronic responses and engineering the surfaces and interfaces in multilayer systems to create new functionalities.
Development of Thin Films with Tunable Optoelectronic Properties (e.g., Thermochromic)
Vanadium dioxide (VO₂) is a well-known thermochromic material that undergoes a reversible semiconductor-to-metal transition at a critical temperature of approximately 68°C. acs.orgnih.gov This transition is accompanied by a dramatic change in its optical properties, particularly in the infrared region, making it an ideal candidate for smart window coatings that can passively regulate solar heat gain. ucl.ac.ukresearchgate.net However, the high transition temperature and relatively low luminous transmittance of pristine VO₂ have limited its practical application.
Research has shown that doping VO₂ thin films with cobalt is a highly effective method to tune these properties. The introduction of cobalt ions into the VO₂ lattice modifies its electronic structure and lowers the energy required for the phase transition. acs.orgbohrium.com Studies on epitaxial cobalt-doped VO₂ thin films have demonstrated that increasing the cobalt concentration systematically reduces the transition temperature. For example, a doping concentration of 10% can lower the transition temperature from ~67°C to 44°C. bohrium.comnih.gov
Crucially, this reduction in transition temperature is achieved while simultaneously enhancing the luminous transmittance. The same 10% cobalt-doped VO₂ film exhibits a high luminous transmittance of 79%, a significant improvement over undoped films. acs.orgbohrium.comnih.gov This combination of a near-room transition temperature and high visible transparency is highly desirable for smart window applications, enabling energy savings without compromising natural light. The enhanced performance is attributed to changes in the carrier concentration and band structure induced by the cobalt dopant. bohrium.com
Table 2: Effect of Cobalt Doping on the Thermochromic Properties of Vanadium Dioxide (VO₂) Thin Films
Cobalt Doping Concentration (%) Phase Transition Temperature (°C) Luminous Transmittance (%) Application Relevance 0 (Pristine VO₂) ~67 <50 Too high for typical building applications ~5 ~55 ~65 Improved performance 10 44 79 Highly suitable for smart windows
Data compiled from studies on cobalt-doped VO₂ thin films. acs.orgbohrium.comnih.gov
Surface Reconstruction and Interface Engineering in Multilayer Systems
Beyond doping, the functionality of cobalt-vanadium materials can be further enhanced through surface and interface engineering in multilayer or heterostructured systems. This involves controlling the atomic arrangement at the surface (reconstruction) and the boundary between different material layers (interface) to create novel properties that are not present in the individual components. youtube.com
A notable example of this is the surface reconstruction observed in vanadium-cobalt-iron trimetal nitrides. During electrocatalytic processes, the surface of the nitride material undergoes a phase transition, reconstructing into an active oxyhydroxide species. researchgate.net This in-situ formation of a catalytically active surface layer is crucial for the material's high performance in the oxygen evolution reaction. This phenomenon highlights how the surface of a Co-V containing compound is not static but can be dynamically modified to create active sites, a principle that can be extended to other functional coatings. researchgate.net
In the context of multilayer systems, interface engineering is critical for controlling the physical, chemical, and electronic properties of the entire structure. youtube.com By carefully designing the interface between layers of cobalt and vanadium compounds, or between a Co-V layer and a substrate, one can influence charge transport, manage mechanical stress, and improve adhesion. For instance, in multilayered films, controlling the interlayer diffusion and reaction can stabilize the interfaces and modify the optical and electronic properties of the composite material. mdpi.com While specific applications in optoelectronic Co-V multilayer systems are still an emerging area, the principles of interface engineering—such as using buffer layers to control strain or creating heterostructures to facilitate charge separation—are directly applicable to developing next-generation functional coatings based on cobalt-vanadium compounds.
Future Directions and Emerging Research Avenues in Cobalt Vanadium Systems
The field of materials science is continually advancing, with cobalt-vanadium systems poised at the forefront of innovative research. The unique synergistic effects and tunable electronic properties arising from the combination of cobalt and vanadium have opened up a plethora of opportunities for the development of next-generation materials. This article explores the future directions and emerging research avenues in cobalt-vanadium compounds, focusing on novel synthesis techniques, advanced characterization, computational integration, quantum phenomena, and rational design principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
